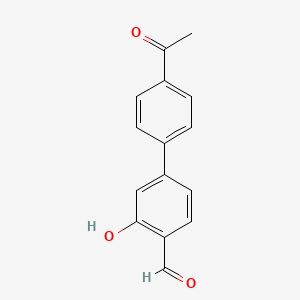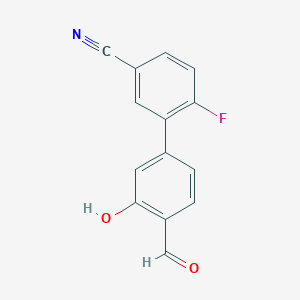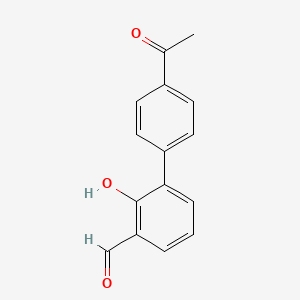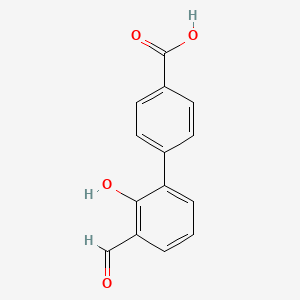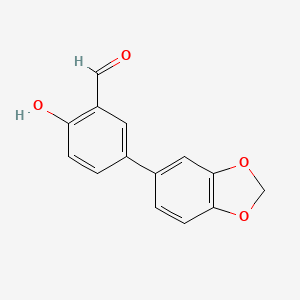
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% (ACF-95) is a phenolic compound belonging to the group of aromatic aminocarboxylic acids. It is a white crystalline solid with a molecular formula of C9H10NO3 and a molecular weight of 179.17 g/mol. ACF-95 has a melting point of 125-127°C and a boiling point of 235-237°C. It is soluble in ethanol, methanol, and acetone and insoluble in water.
Applications De Recherche Scientifique
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cytochrome P-450. It has also been used to study the structure and function of proteins, as a substrate for the enzyme nitroreductase, and as a reagent in organic synthesis.
Mécanisme D'action
The exact mechanism of action of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P-450, a family of enzymes involved in the metabolism of drugs and other compounds. In addition, 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to interact with nitroreductase, an enzyme involved in the reduction of nitroaromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been suggested that it may act as an inhibitor of cytochrome P-450, which could potentially lead to the inhibition of drug metabolism. In addition, 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to interact with nitroreductase, which could potentially lead to the inhibition of nitroaromatic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is its high purity (95%). This makes it an ideal reagent for use in a variety of research applications. The main limitation of using 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
Due to its potential as an inhibitor of cytochrome P-450, future research could focus on the effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% on drug metabolism. In addition, further research could be conducted to explore the potential applications of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% in organic synthesis. Other potential areas of research include the effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% on nitroreductase and its potential for use as an inhibitor of nitroaromatic compounds. Finally, further research could be conducted to explore the potential of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% as an inhibitor of other enzymes.
Méthodes De Synthèse
6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction yields 6-(3-aminocarbonylphenyl)-2-hydrazine, which is then reacted with formic acid in the presence of a base catalyst to yield the desired product, 6-(3-aminocarbonylphenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
3-(3-formyl-2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(18)10-4-1-3-9(7-10)12-6-2-5-11(8-16)13(12)17/h1-8,17H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHRBZSZOEFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685150 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Aminocarbonylphenyl)-2-formylphenol | |
CAS RN |
1258615-41-6 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






